molecular formula C16H17N3O B1665715 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol CAS No. 496864-16-5

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

Cat. No. B1665715
M. Wt: 267.33 g/mol
InChI Key: PRIGRJPRGZCFAS-UHFFFAOYSA-N
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Description

“4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol” is a chemical compound that belongs to the class of phenols and pyrrolopyrazines . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . This compound is often used as organic synthesis intermediates and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular formula of “4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol” is C16H17N3O. It has a molecular weight of 267.33 g/mol. The structure includes a pyrrole ring and a pyrazine ring .

Scientific Research Applications

Synthesis and Chemical Properties

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol, a compound related to the pyrrolo[2,3-b]pyrazine class, has been a subject of interest in various chemical syntheses. For instance, Hopkins and Collar (2004) demonstrated a palladium-catalyzed heteroannulation process for synthesizing 6-substituted-5H-pyrrolo[2,3-b]pyrazines, highlighting the compound's utility in creating complex chemical structures (Hopkins & Collar, 2004). Moreover, Zhang and Wang (2009) explored N,O‐chelate aluminum and zinc complexes using derivatives of pyrrolo[2,3-b]pyrazine, indicating its potential in organometallic chemistry (Zhang & Wang, 2009).

Pharmaceutical and Medicinal Chemistry

In the field of medicinal chemistry, pyrrolo[2,3-b]pyrazine derivatives have shown promise. For instance, Navamal et al. (2002) synthesized compounds related to this class for cancer chemoprevention studies (Navamal et al., 2002). Additionally, Macor and Newman (1990) investigated the synthesis of a rotationally restricted phenolic analog of a serotonin agonist using a structure related to pyrrolo[2,3-b]pyrazine (Macor & Newman, 1990).

Catalysis and Polymerization

Pyrrolo[2,3-b]pyrazine derivatives have also been investigated for their potential in catalysis and polymerization processes. For example, the research by Zhang and Wang (2009) on N,O‐chelate aluminum and zinc complexes included their use in the ring-opening polymerization of ε‐caprolactone, demonstrating the versatility of these compounds in such applications (Zhang & Wang, 2009).

Anticancer and Antiproliferative Activities

Mallisetty et al. (2023) explored pyrrolyl-pyridine derivatives, including those related to pyrrolo[2,3-b]pyrazine, for their anticancer activity, particularly against cervical and breast cancer cell lines (Mallisetty et al., 2023). This research underscores the potential therapeutic applications of these compounds in oncology.

properties

IUPAC Name

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-3-4-13-14(11-5-7-12(20)8-6-11)19-16-15(13)17-9-10-18-16/h5-10,20H,2-4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIGRJPRGZCFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416115
Record name ALOISINE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

CAS RN

496864-16-5
Record name Aloisine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496864-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ALOISINE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Reactant of Route 2
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Reactant of Route 3
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Reactant of Route 4
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Reactant of Route 5
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Reactant of Route 6
Reactant of Route 6
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

Citations

For This Compound
2
Citations
OK Abiola, AO James - Corrosion Science, 2010 - Elsevier
The effect of the extract of Aloe vera leaves on the corrosion of zinc in 2M HCl solution was studied using weight loss technique. A. vera extract inhibited the corrosion of zinc in 2M HCl …
Number of citations: 492 www.sciencedirect.com
آلاء محمود ربيع فرعون - 2017‎ - dspace.alquds.edu
Pyrazine derivatives possess numerous pharmacological effects including but not limited to antiviral, antibiotic, antifungal, diuretic, anticonvulsant, antidiabetic, analgesic and anti …
Number of citations: 3 dspace.alquds.edu

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